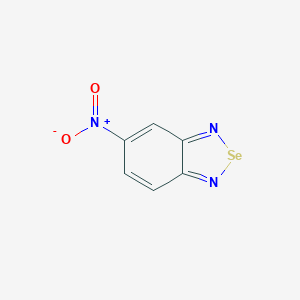

4-甲基-1,8-萘啶

描述

Synthesis Analysis

The synthesis of naphthyridine derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized from 2-methylpyrazine through a six-step reaction involving condensation, elimination, addition, protection, cyclic addition/exclusion, and deprotection steps, confirming the complexity and versatility of naphthyridine synthesis processes (Teng Da-wei, 2010).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been thoroughly investigated through spectroscopic methods such as NMR, MS, and X-ray crystallography. These studies reveal the distinct configurations, electronic distributions, and stereochemistry essential for understanding the chemical reactivity and properties of these compounds. For instance, the structural determination of ruthenium (II) complexes bearing bidentate 1,8-naphthyridine and terpyridine analogous tridentate ligands highlights the coordination chemistry and potential application of naphthyridines in the development of complex molecular architectures (T. Koizumi et al., 2005).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the adaptability of naphthyridine compounds in forming ligands for metal complexes, demonstrating their importance in coordination chemistry (R. Zong et al., 2008). Additionally, the reactivity of naphthyridine compounds with amines under different conditions showcases their versatility in producing a wide range of derivatives, further expanding their application scope (S. Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of naphthyridines, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic electronics. The high thermal stability and phase transition temperatures of 4,8-substituted 1,5-naphthyridines, combined with their luminescence properties, make them promising materials for organic light-emitting diodes (OLEDs) (Kunyan Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of naphthyridines, including their reactivity, electron affinity, and potential for forming complex molecules, are integral to their utility in chemical synthesis and material science. The ability of naphthyridines to participate in multi-component reactions, as demonstrated in the silver-catalyzed tandem synthesis of naphthyridines and thienopyridines, underscores their reactivity and potential for creating diverse chemical structures (A. Verma et al., 2013).

科学研究应用

质谱研究:已对4-甲基-1,8-萘啶及其衍生物进行了质谱研究。这些研究为这些化合物的碎裂模式和结构解析提供了宝贵的见解,这在化学和药理学的各个领域中至关重要(Paudler & Kress, 1967)。

甲基胺化反应:该化合物已用于与液态甲胺和高锰酸钾进行甲基胺化反应。这个过程导致了形成4-甲基氨基取代的硝基化合物,这在合成化学和潜在的药物开发中具有重要意义(Woźniak, Grzegożek & Suryło, 1997)。

药物应用:已合成了用于药物的4-甲基-1,8-萘啶衍生物,特别是作为3-取代的1,8-萘啶-2,4-二酮。由于其药理学特性,这些化合物具有重要的应用(Delieza et al., 1997)。

抗菌活性:已研究了4-甲基-1,8-萘啶的某些衍生物对多重耐药金黄色葡萄球菌菌株的抗菌活性和潜在的抑制作用。这项研究对于开发新的抗生素和了解耐药机制具有重要意义(Oliveira-Tintino et al., 2020)。

电化学性质:已将4-甲基-1,8-萘啶用于合成钌(II)配合物以研究它们的电化学性质。这些性质在催化、能量存储和传感器等各种应用中至关重要(Koizumi, Tomon & Tanaka, 2005)。

光学性质:已合成了4-甲基-1,8-萘啶的衍生物,并对其红色荧光发射和双光子吸收进行了研究。这些光学性质在成像、传感和光动力疗法等方面具有潜在应用(Li et al., 2012)。

安全和危害

未来方向

The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .

属性

IUPAC Name |

4-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCKWHNSKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

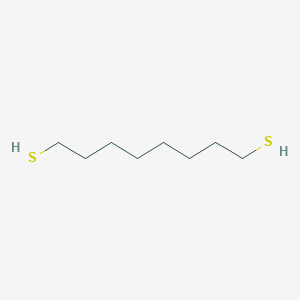

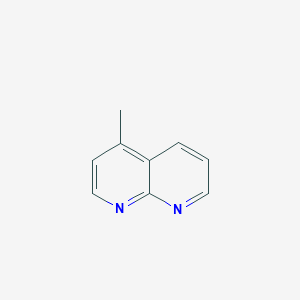

CC1=C2C=CC=NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343297 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,8-naphthyridine | |

CAS RN |

1569-17-1 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)